molecular formula C18H16N2O3S2 B12181240 Ethyl 4-(2-benzothiazol-2-ylthioacetylamino)benzoate

Ethyl 4-(2-benzothiazol-2-ylthioacetylamino)benzoate

Cat. No.: B12181240
M. Wt: 372.5 g/mol
InChI Key: IXCBXHMJIDYVHW-UHFFFAOYSA-N
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Preparation Methods

The synthesis of Ethyl 4-(2-benzothiazol-2-ylthioacetylamino)benzoate typically involves multi-step reactions. One common method includes the reaction of ethyl 4-aminobenzoate with 2-mercaptobenzothiazole in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction proceeds under mild conditions, usually at room temperature, to form the desired product . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, including continuous-flow synthesis techniques .

Chemical Reactions Analysis

Ethyl 4-(2-benzothiazol-2-ylthioacetylamino)benzoate undergoes various chemical reactions, including:

Mechanism of Action

The mechanism of action of Ethyl 4-(2-benzothiazol-2-ylthioacetylamino)benzoate involves its interaction with specific molecular targets. The benzothiazole ring can interact with enzymes and proteins, inhibiting their activity. For example, it may inhibit the activity of enzymes involved in bacterial cell wall synthesis, leading to antibacterial effects . The compound’s anticancer activity may be attributed to its ability to induce apoptosis in cancer cells by interacting with cellular pathways involved in cell cycle regulation .

Properties

Molecular Formula

C18H16N2O3S2

Molecular Weight

372.5 g/mol

IUPAC Name

ethyl 4-[[2-(1,3-benzothiazol-2-ylsulfanyl)acetyl]amino]benzoate

InChI

InChI=1S/C18H16N2O3S2/c1-2-23-17(22)12-7-9-13(10-8-12)19-16(21)11-24-18-20-14-5-3-4-6-15(14)25-18/h3-10H,2,11H2,1H3,(H,19,21)

InChI Key

IXCBXHMJIDYVHW-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NC3=CC=CC=C3S2

Origin of Product

United States

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